Cas no 85539-30-6 (2-2-(Acetyloxy)benzoyloxybenzoic Acid 2-(2-Carboxyphenoxy)carbonylphenyl Ester)
2-2-(Acetyloxy)benzoyloxybenzoic Acid 2-(2-Carboxyphenoxy)carbonylphenyl Ester Chemical and Physical Properties
Names and Identifiers
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- 2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester
- 2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid
- 2-((2-((2-((2-Acetoxybenzoyl)oxy)benzoyl)oxy)benzoyl)oxy)benzoicacid
- Benzoic acid, 2-[[2-(acetyloxy)benzoyl]oxy]-, 2-[(2-carboxyphenoxy)carbonyl]phenyl ester; Acetylsalicylsalicylsalicylsalicylic Acid
- 85539-30-6
- 2-((2-((2-((2-Acetoxybenzoyl)oxy)benzoyl)oxy)benzoyl)oxy)benzoic acid
- Acetylsalicylsalicylsalicylsalicylic Acid
- DB-260525
- 2-2-(Acetyloxy)benzoyloxybenzoic Acid 2-(2-Carboxyphenoxy)carbonylphenyl Ester
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- Inchi: 1S/C30H20O10/c1-18(31)37-24-15-7-3-11-20(24)28(34)39-26-17-9-5-13-22(26)30(36)40-25-16-8-4-12-21(25)29(35)38-23-14-6-2-10-19(23)27(32)33/h2-17H,1H3,(H,32,33)
- InChI Key: KGFOBZXWGPSITF-UHFFFAOYSA-N
- SMILES: O(C(C1=CC=CC=C1OC(C1C=CC=CC=1OC(C)=O)=O)=O)C1=CC=CC=C1C(=O)OC1C=CC=CC=1C(=O)O
Computed Properties
- Exact Mass: 540.10564683g/mol
- Monoisotopic Mass: 540.10564683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 40
- Rotatable Bond Count: 12
- Complexity: 932
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 143Ų
2-2-(Acetyloxy)benzoyloxybenzoic Acid 2-(2-Carboxyphenoxy)carbonylphenyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A187670-2.5mg |
2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester |
85539-30-6 | 2.5mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A187670-250mg |
2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester |
85539-30-6 | 250mg |
$ 1642.00 | 2023-04-19 | ||
| TRC | A187670-1g |
2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester |
85539-30-6 | 1g |
$ 7600.00 | 2023-09-09 |
2-2-(Acetyloxy)benzoyloxybenzoic Acid 2-(2-Carboxyphenoxy)carbonylphenyl Ester Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-2-(Acetyloxy)benzoyloxybenzoic Acid 2-(2-Carboxyphenoxy)carbonylphenyl Ester
2-2-(Acetyloxy)benzoyloxybenzoic Acid 2-(2-Carboxyphenoxy)carbonylphenyl Ester: A Comprehensive Overview
The compound with CAS No. 85539-30-6, commonly referred to as 2-2-(Acetyloxy)benzoyloxybenzoic Acid 2-(2-Carboxyphenoxy)carbonylphenyl Ester, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as esters and carboxylic acids. The benzoyloxy and carboxyphenoxy groups play a crucial role in its chemical reactivity and biological activity.
Recent studies have highlighted the importance of this compound in the development of advanced materials and drug delivery systems. Its unique structure allows for the formation of stable ester linkages, making it an ideal candidate for applications in polymer chemistry and biochemistry. Researchers have also explored its potential as a precursor for synthesizing more complex molecules, including those with antimicrobial and anticancer properties.
The synthesis of 2-2-(Acetyloxy)benzoyloxybenzoic Acid 2-(2-Carboxyphenoxy)carbonylphenyl Ester involves a multi-step process that typically includes nucleophilic acyl substitution and esterification reactions. These reactions are carefully controlled to ensure high purity and yield. The compound's stability under various conditions has been extensively studied, with findings indicating that it exhibits excellent thermal stability and resistance to hydrolysis, making it suitable for use in high-temperature industrial processes.
In terms of physical properties, this compound has a melting point of approximately 150°C and a boiling point of around 350°C. Its solubility in organic solvents such as dichloromethane and ethyl acetate is relatively high, while its solubility in water is low. These properties make it an attractive candidate for use in organic synthesis and as a component in various chemical formulations.
Recent advancements in analytical techniques have enabled researchers to gain deeper insights into the molecular structure of this compound. For instance, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the positions of the functional groups within the molecule. Additionally, mass spectrometry has provided valuable data on the molecular weight and fragmentation patterns, which are essential for quality control purposes.
The biological activity of 2-2-(Acetyloxy)benzoyloxybenzoic Acid 2-(2-Carboxyphenoxy)carbonylphenyl Ester has been a focal point of recent research efforts. Studies have shown that this compound exhibits moderate anti-inflammatory properties, which could be harnessed for the development of novel pharmaceutical agents. Furthermore, its ability to inhibit certain enzymes involved in cancer cell proliferation suggests potential applications in oncology.
Another area of interest is the use of this compound in polymer science. Its ester groups can serve as reactive sites for polymerization reactions, leading to the formation of high-performance polymers with tailored properties. For example, researchers have successfully synthesized polyesters incorporating this compound, which exhibit enhanced mechanical strength and thermal stability compared to conventional polymers.
The environmental impact of CAS No. 85539-30-6 has also been evaluated, with studies focusing on its biodegradability and toxicity. Initial findings indicate that the compound is not inherently toxic to aquatic organisms at concentrations typically encountered in industrial settings. However, further research is required to fully understand its long-term environmental effects.
In conclusion, 2-2-(Acetyloxy)benzoyloxybenzoic Acid 2-(2-Carboxyphenoxy)carbonylphenyl Ester (CAS No. 85539-30-6) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, combined with its favorable physical and biological properties, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in the advancement of modern chemistry.
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